

TCS 1102 solubility in different solvents

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Compound of Interest

Compound Name: TCS 1102

Cat. No.: B1682611

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Technical Support Center: TCS 1102

This technical support center is designed for researchers, scientists, and drug development professionals using **TCS 1102**. It provides essential information on solubility, experimental protocols, and troubleshooting to ensure successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is **TCS 1102** and what is its mechanism of action?

A1: **TCS 1102** is a potent and selective dual orexin receptor antagonist.^{[1][2][3][4]} It functions by blocking the activity of both orexin 1 (OX1) and orexin 2 (OX2) receptors, which are G-protein coupled receptors involved in regulating arousal, wakefulness, and feeding behavior.^[1]

Q2: In which solvents is **TCS 1102** soluble?

A2: **TCS 1102** exhibits high solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. Its solubility in aqueous solutions is limited. For detailed solubility data, please refer to the tables below.

Q3: I observed precipitation when diluting my **TCS 1102** DMSO stock solution in cell culture media. What can I do to prevent this?

A3: Precipitation of hydrophobic compounds like **TCS 1102** in aqueous media is a common issue. Here are several strategies to mitigate this:

- **Reduce Final DMSO Concentration:** Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and potential cytotoxicity.
- **Pre-warm Media:** Pre-warming your cell culture media to 37°C can help improve the solubility of **TCS 1102**.
- **Serial Dilution:** Instead of adding the concentrated stock directly to your final volume, perform serial dilutions in pre-warmed media. This gradual decrease in solvent concentration can help maintain solubility.
- **Increase Mixing:** Add the **TCS 1102** stock solution drop-wise to the media while gently vortexing or swirling to promote rapid and uniform dispersion.
- **Use a Carrier:** For particularly challenging situations, consider using a carrier solvent system. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to be effective for in vivo studies and can be adapted for in vitro use.

Q4: What is the recommended storage condition for **TCS 1102** stock solutions?

A4: **TCS 1102** stock solutions prepared in DMSO can be stored at -20°C or -80°C. It is advisable to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.

Data Presentation

TCS 1102 Solubility Data

Solvent	Concentration	Temperature	Notes
DMSO	≤ 100 mM	Room Temperature	
Ethanol	≤ 100 mM	Room Temperature	
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (≈ 5.3 mM)	Room Temperature	Clear solution suitable for in vivo use.
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (≈ 5.3 mM)	Room Temperature	Clear solution suitable for in vivo use.

Note: The molecular weight of **TCS 1102** is 470.59 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

- **TCS 1102** powder
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required mass of **TCS 1102** for the desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need 4.71 mg of **TCS 1102**.
- Weigh the **TCS 1102** powder in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous, sterile DMSO to the tube.
- Vortex the solution until the **TCS 1102** is completely dissolved. If necessary, gently warm the tube to 37°C or use a sonicator for brief intervals to aid dissolution.
- Visually inspect the solution to ensure there is no undissolved material.
- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Protocol for a Cell-Based Calcium Mobilization Assay

This protocol is adapted from methodologies used for other orexin receptor antagonists and is suitable for assessing the inhibitory effect of **TCS 1102** on orexin receptor activation in a cell line expressing either OX1 or OX2 receptors (e.g., CHO or HEK293 cells).

Materials:

- CHO or HEK293 cells stably expressing human OX1 or OX2 receptors
- Black-walled, clear-bottom 96-well plates
- Cell culture medium (e.g., MEM-alpha with 10% FBS)
- Fluo-4 AM calcium indicator dye
- Probenecid
- Orexin-A or Orexin-B peptide agonist
- **TCS 1102** stock solution (10 mM in DMSO)
- Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
- Fluorescence plate reader with automated injection capabilities

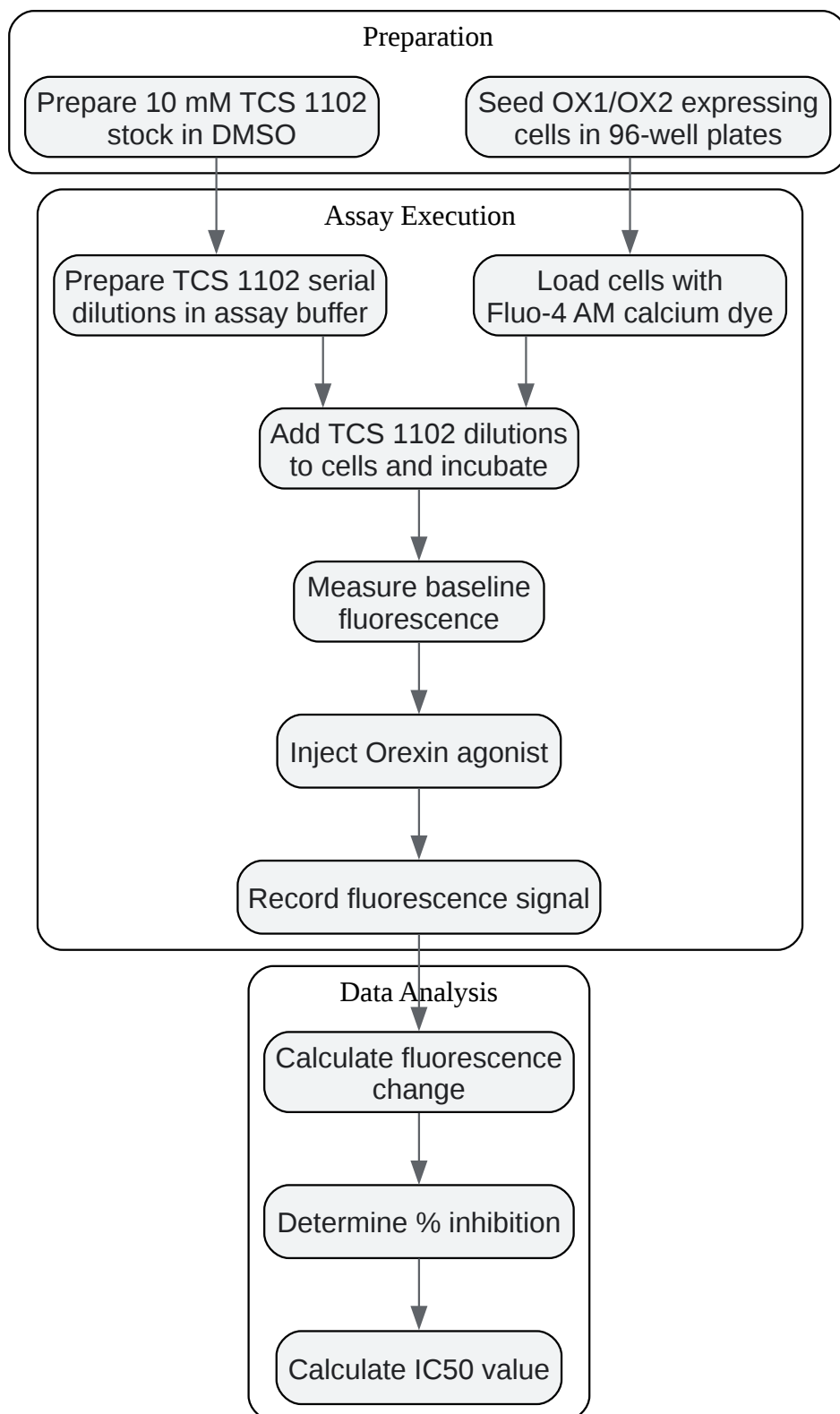
Procedure:

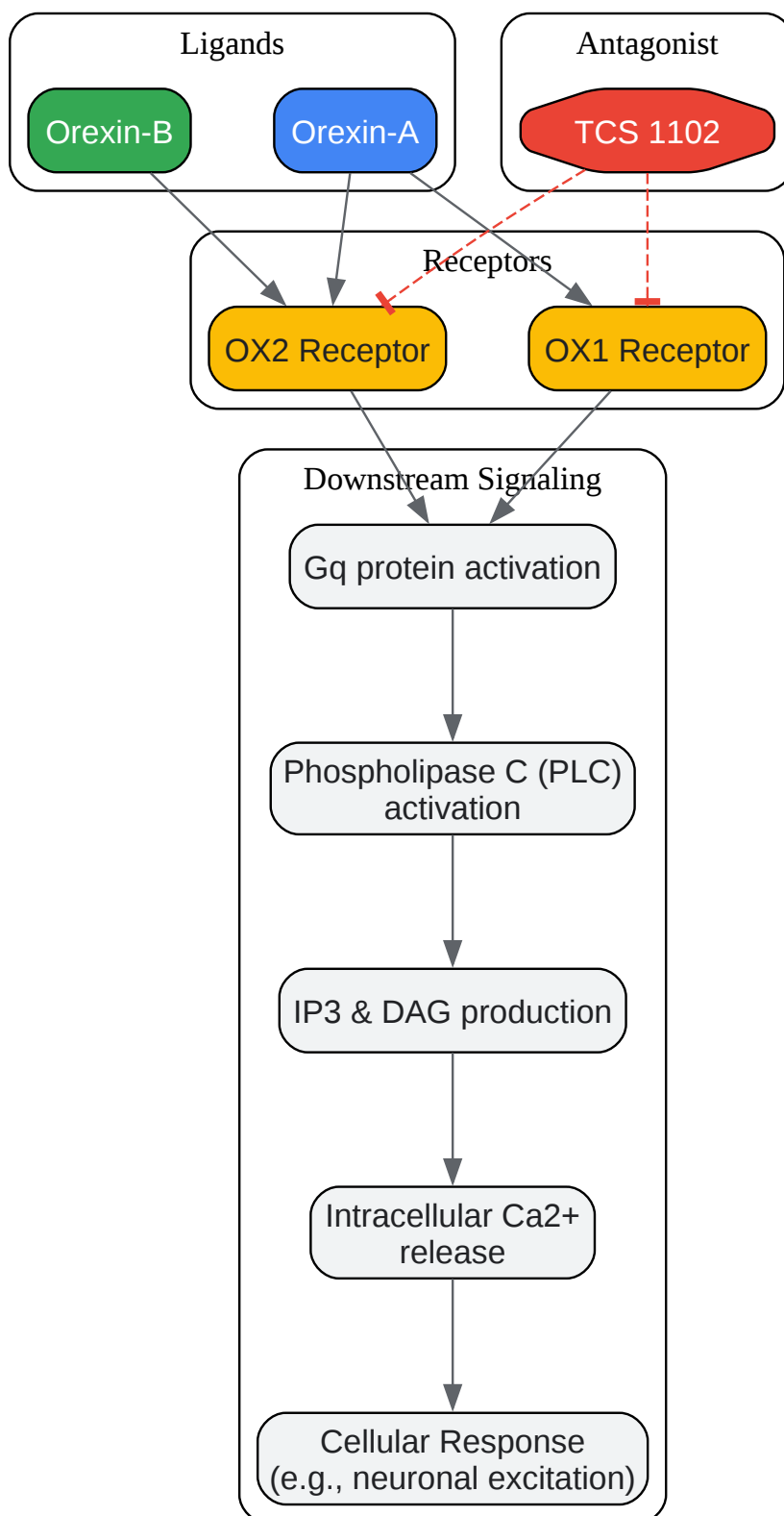
- Cell Seeding:
 - Seed the OX1 or OX2 expressing cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
 - Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
- Dye Loading:

- Prepare a loading buffer containing Fluo-4 AM (typically 2-5 μ M) and an equal concentration of Pluronic F-127 in assay buffer. Probenecid (typically 2.5 mM) can be included to prevent dye leakage.
- Remove the cell culture medium from the wells and add the loading buffer.
- Incubate the plate at 37°C for 45-60 minutes.
- After incubation, wash the cells with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.
- Compound Addition and Incubation:
 - Prepare a dilution series of **TCS 1102** in assay buffer from your DMSO stock. Ensure the final DMSO concentration in the wells will be below 0.5%.
 - Add the diluted **TCS 1102** solutions to the appropriate wells. Include wells with vehicle control (assay buffer with the same final DMSO concentration).
 - Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
- Agonist Stimulation and Signal Reading:
 - Prepare the orexin agonist (Orexin-A for OX1 and OX2, or Orexin-B for OX2) at a concentration that elicits a submaximal response (e.g., EC80).
 - Place the plate in the fluorescence plate reader.
 - Set the reader to record baseline fluorescence for a short period (e.g., 10-20 seconds).
 - Program the instrument to automatically inject the orexin agonist into the wells and continue recording the fluorescence signal for 1-3 minutes.
- Data Analysis:
 - The change in fluorescence intensity upon agonist addition corresponds to the increase in intracellular calcium.

- Determine the inhibitory effect of **TCS 1102** by comparing the fluorescence signal in the antagonist-treated wells to the vehicle control wells.
- Calculate the IC₅₀ value of **TCS 1102** by fitting the concentration-response data to a suitable pharmacological model.

Visualizations





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Address: 3281 E Guasti Rd

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